molecular formula C15H11ClN2O3S B5818691 4-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID

4-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID

Cat. No.: B5818691
M. Wt: 334.8 g/mol
InChI Key: YUDKEHSLUZHWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is an organic compound with the molecular formula C15H12ClNO3 It is characterized by the presence of a chlorophenyl group, a formamido group, a methanethioyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chlorophenyl intermediate: This step involves the reaction of chlorobenzene with formamide under specific conditions to yield the 4-chlorophenylformamide intermediate.

    Thioylation: The intermediate is then reacted with a thiolating agent, such as methanethiol, to introduce the methanethioyl group.

    Coupling with benzoic acid: Finally, the thioylated intermediate is coupled with benzoic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(4-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID
  • 4-({[(4-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID
  • 4-({[(4-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID

Uniqueness

4-({[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

4-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c16-11-5-1-9(2-6-11)13(19)18-15(22)17-12-7-3-10(4-8-12)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDKEHSLUZHWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.